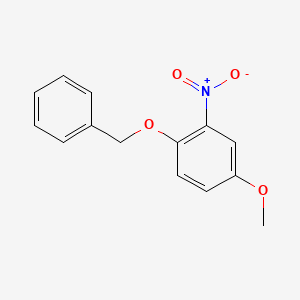

4-Methoxy-2-nitro-1-(phenylmethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXBISNAILQFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596913 | |

| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82780-78-7 | |

| Record name | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(benzyloxy)-4-methoxy-2-nitrobenzene, a key intermediate in the development of various organic molecules for the pharmaceutical and materials science sectors. The primary synthetic strategy detailed herein is the Williamson ether synthesis, a robust and reliable method for forming the target ether linkage. This document elucidates the mechanistic underpinnings of the reaction, provides a rationale for reagent and condition selection, and presents a detailed, step-by-step experimental procedure. Furthermore, it includes crucial safety information, methods for product characterization, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction

1-(Benzyloxy)-4-methoxy-2-nitrobenzene is a substituted nitroaromatic compound whose structural motifs make it a valuable building block in organic synthesis. The presence of the nitro group allows for a range of chemical transformations, most notably its reduction to an amine, which is a common step in the synthesis of bioactive compounds. The methoxy and benzyloxy groups modulate the electronic properties of the aromatic ring and provide steric bulk, influencing subsequent reactions. The synthesis of this and related nitroaromatic ethers is pivotal for creating more complex molecular architectures.[1]

The most direct and widely employed method for preparing this class of compounds is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide.[3] In this specific application, the phenoxide is generated from 4-methoxy-2-nitrophenol, which then displaces a bromide ion from benzyl bromide.

Retrosynthetic Analysis & Pathway Rationale

A retrosynthetic analysis of the target molecule, 1-(benzyloxy)-4-methoxy-2-nitrobenzene, logically disconnects the ether bond (C-O). This disconnection yields two commercially available and relatively inexpensive starting materials: 4-methoxy-2-nitrophenol and a benzyl halide, such as benzyl bromide.

The forward synthesis, therefore, relies on the Williamson ether synthesis. This pathway is chosen for its high efficiency, operational simplicity, and the generally high yields obtained with primary halides like benzyl bromide.[3] The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group of 4-methoxy-2-nitrophenol to form a more potent nucleophile, the phenoxide ion. The electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity, facilitating deprotonation.[4] A polar aprotic solvent is typically used to solvate the counter-ion of the base without hindering the nucleophilicity of the phenoxide.[2]

Recommended Synthetic Pathway: Williamson Ether Synthesis

Principle and Mechanism

The reaction proceeds via a classic SN2 mechanism.[3]

-

Deprotonation: A base, commonly a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of 4-methoxy-2-nitrophenol. This creates a resonance-stabilized phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration (though not relevant for the achiral benzyl bromide).[3]

-

Displacement: The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group and yielding the final product, 1-(benzyloxy)-4-methoxy-2-nitrobenzene.

Diagram: Reaction Mechanism

Caption: SN2 mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Methoxy-2-nitrophenol | Round-bottom flask (100 mL) |

| Benzyl bromide | Reflux condenser |

| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |

| Acetone or Dimethylformamide (DMF) | Heating mantle |

| Ethyl acetate | Separatory funnel |

| Hexane | Rotary evaporator |

| Deionized water | Buchner funnel and filter paper |

| Saturated sodium chloride solution (Brine) | Thin Layer Chromatography (TLC) plate |

| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |

Safety Precautions

-

Benzyl Bromide : This compound is a lachrymator and is corrosive. It causes skin, eye, and respiratory tract irritation.[5][6] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Methoxy-2-nitrophenol : May cause skin and eye irritation.[7] Avoid inhalation of dust.

-

Solvents : Acetone and ethyl acetate are flammable. Keep away from ignition sources. DMF is a potential irritant.

-

General : Always conduct reactions in a fume hood. Ensure eyewash stations and safety showers are accessible.[8]

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 50 mL of acetone (or DMF).

-

Addition of Reagent : Begin stirring the mixture. Slowly add benzyl bromide (1.1 eq) to the flask at room temperature.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (for acetone, ~56°C). Let the reaction proceed for 4-6 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting phenol spot indicates the reaction is nearing completion.

-

Work-up : After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the solid potassium salts and wash the solid with a small amount of acetone.[1]

-

Solvent Removal : Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction : Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a yellow solid.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure 1-(benzyloxy)-4-methoxy-2-nitrobenzene.[1]

Diagram: Experimental Workflow

Caption: General workflow for the synthesis and purification.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

| Appearance | Yellow solid |

| Melting Point | Approx. 78-80 °C (based on similar structures) |

| ¹H NMR (CDCl₃) | Expected peaks: δ ~3.9 (s, 3H, -OCH₃), ~5.2 (s, 2H, -OCH₂Ph), ~7.0-7.6 (m, aromatic protons) |

| IR (KBr) | Expected peaks: ~1520 cm⁻¹ (NO₂ asymm.), ~1340 cm⁻¹ (NO₂ symm.), ~1270 cm⁻¹ (Ar-O-C) |

Troubleshooting and Optimization

-

Incomplete Reaction : If TLC shows significant starting material remaining, the reaction time can be extended. Ensure the potassium carbonate is anhydrous, as water can impede the reaction. Using a more polar aprotic solvent like DMF can also increase the reaction rate.[2]

-

Side Products : A potential side reaction is C-alkylation, although O-alkylation is heavily favored for phenoxides.[2] If significant impurities are observed, purification by column chromatography on silica gel may be necessary.

-

Low Yield : Ensure all reagents are pure and the reaction is protected from moisture if necessary. The temperature of the reflux should be maintained consistently.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding route to 1-(benzyloxy)-4-methoxy-2-nitrobenzene from readily available starting materials. The protocol described is robust and scalable for laboratory settings. Careful adherence to the experimental procedure and safety precautions is essential for a successful outcome. The resulting product is a versatile intermediate, primed for further chemical modification in various research and development applications.

References

- Vertex AI Search. (2013).

- BenchChem. (2025).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2010).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Acros Organics. (n.d.).

- Apollo Scientific. (n.d.).

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene.

- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.

-

ResearchGate. (2018). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 1-(BENZYLOXY)-2-METHOXY-4-[(E)-2-NITROETHENYL]BENZENE.

- ResearchG

- Chegg.com. (2021). Solved Lab. Williamson Ether Synthesis.

-

PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitrobenzene. Retrieved from [Link]

- Chem-Impex. (n.d.). 4-Methoxy-2-nitrophenol.

- BenchChem. (n.d.). Experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

-

PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11.

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from [Link]

- International Journal of Formal Education. (n.d.). Alkylation of p-nitrophenol with benzyl chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. westliberty.edu [westliberty.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-methoxy-2-nitro-1-(phenylmethoxy)benzene (CAS: 82780-78-7): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Building Block

4-methoxy-2-nitro-1-(phenylmethoxy)benzene is a substituted aromatic ether that has garnered significant interest in the field of medicinal chemistry and drug development. Its strategic placement of methoxy, nitro, and benzyloxy functional groups on a benzene scaffold makes it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its critical role in the synthesis of pharmaceutically active molecules, most notably the anti-rheumatic drug, Iguratimod. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.

Physicochemical Properties: A Snapshot of Key Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 82780-78-7 | |

| Molecular Formula | C₁₄H₁₃NO₄ | |

| Molecular Weight | 259.26 g/mol | |

| Appearance | Likely a crystalline solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

Synthesis and Mechanism: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4]

Reaction Scheme:

Caption: General scheme for the Williamson ether synthesis of the target compound.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the hydroxyl group of 4-methoxy-2-nitrophenol by a suitable base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic SN2 fashion. The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether linkage. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide and facilitating the SN2 reaction.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-methoxy-2-nitrophenol (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Purification and Characterization: Ensuring High Purity for Downstream Applications

The purity of this compound is critical for its use in subsequent synthetic steps, particularly in the context of drug manufacturing.

Purification Workflow:

Caption: Simplified synthetic route from the target compound to Iguratimod.

The synthesis of Iguratimod from this intermediate typically involves the reduction of the nitro group to an amine. This is a critical transformation, as the resulting amino group is essential for the subsequent construction of the chromone core of the Iguratimod molecule. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis if required.

Safety and Handling

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to seek medical attention.

Conclusion

This compound is a strategically important synthetic intermediate with a proven application in the synthesis of the antirheumatic drug Iguratimod. Its preparation via the Williamson ether synthesis is a robust and scalable method. A thorough understanding of its synthesis, purification, and characterization, as well as strict adherence to safety protocols, is essential for its effective and safe utilization in research and drug development endeavors. This guide provides a solid foundation for scientists working with this pivotal molecule, empowering them to harness its full potential in the quest for new and improved therapeutics.

References

- Fisher Scientific. (2009).

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Angene Chemical. (2021). Safety Data Sheet: 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene.

- Sigma-Aldrich. (2025).

- Francis Academic Press. (2023).

- Fisher Scientific. (2014).

- Filo. (2024). Show how you would use the Williamson ether synthesis to prepare....

- The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- Angene Chemical. (n.d.). 1-Methoxy-4-(1-methoxy-2-nitroethyl)-2-(phenylmethoxy)

- Benchchem. (n.d.).

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.

- Benchchem. (n.d.). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

- ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal.

- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

- Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol.

- Lookchem. (n.d.). Scholarly article on this compound 82780-78-7 from Journal of the Chemical Society p. 251,252.

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- NIST. (n.d.). Benzene, 1-methoxy-4-nitro-.

- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.

- Benchchem. (n.d.). 4-Methoxy-2-nitroaniline molecular structure and formula.

- Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?.

- Insubria. (2012).

- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- NIST. (n.d.). Benzene, 1,4-dimethoxy-.

- ResearchGate. (n.d.). FTIR spectrum of (a)

- Google P

- UMass Lowell. (n.d.).

- YouTube. (2021).

- ResearchGate. (2025). Mass spectral fragmentation pattern of 4‐carboxy‐and 4‐methoxycarbonyl‐5‐methyl(or phenyl)‐2‐aryl‐2H‐1,2,3‐triazoles.

Sources

1H NMR and 13C NMR spectral data for 4-methoxy-2-nitrobenzyl ether

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of the 4-Methoxy-2-nitrobenzyl Ether Moiety

Authored by: A Senior Application Scientist

Introduction

In the fields of synthetic chemistry and drug development, the precise characterization of molecular structures is a foundational requirement for success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous elucidation of the constitution and stereochemistry of organic molecules. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectral data for the 4-methoxy-2-nitrobenzyl ether moiety.

The 4-methoxy-2-nitrobenzyl (MNB) group is a valuable photolabile protecting group, employed to mask hydroxyl, carboxyl, and amide functionalities during complex synthetic sequences.[1] Its utility stems from its stability to a wide range of chemical conditions and its clean, high-yield cleavage upon irradiation with UV light (typically ~350-365 nm), releasing the deprotected substrate and the innocuous 4-methoxy-2-nitrosobenzaldehyde byproduct.[2][3] Understanding its characteristic NMR signature is crucial for reaction monitoring, intermediate verification, and final product confirmation.

This whitepaper will delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of the MNB ether moiety. We will explore the causal relationships between the electronic effects of its substituents and the resulting chemical shifts and coupling patterns. Furthermore, this guide provides a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring experimental reproducibility and data integrity.

Molecular Structure and Predicted Spectral Complexity

The 4-methoxy-2-nitrobenzyl ether moiety possesses a distinct electronic architecture that directly influences its NMR spectra. The aromatic ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the C2 position and a strongly electron-donating methoxy group (-OCH₃) at the C4 position. This push-pull arrangement creates a highly polarized system.

For the purpose of this guide, we will consider the moiety attached to a generic alkyl group (R), forming the ether R-O-CH₂-Ar.

Caption: Labeled structure of 4-methoxy-2-nitrobenzyl ether.

-

¹H NMR: Due to the lack of symmetry, all three aromatic protons (H3, H5, H6) are chemically distinct and will produce separate signals. The benzylic methylene protons (C7-H₂) and the methoxy methyl protons (C8-H₃) will also produce their own signals. Therefore, a total of 5 distinct signals are predicted for the MNB moiety itself.

-

¹³C NMR: All eight carbon atoms (C1-C6 in the ring, C7 benzylic, C8 methoxy) are in unique electronic environments. Consequently, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[4]

Predicted ¹H NMR Spectral Data & Interpretation

The proton chemical shifts are highly sensitive to the electronic environment. The electron-withdrawing nitro group deshields nearby protons (moves them downfield), while the electron-donating methoxy group shields them (moves them upfield).

Table 1: Predicted ¹H NMR Data for the 4-Methoxy-2-nitrobenzyl Moiety (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | 7.6 - 7.8 | d (doublet) | 1H | J ≈ 2.5 - 3.0 Hz |

| H5 | 7.1 - 7.3 | dd (doublet of doublets) | 1H | J ≈ 8.5 - 9.0 Hz, 2.5 - 3.0 Hz |

| H6 | 7.4 - 7.6 | d (doublet) | 1H | J ≈ 8.5 - 9.0 Hz |

| C7-H₂ (Benzylic) | 5.2 - 5.5 | s (singlet) | 2H | - |

| C8-H₃ (Methoxy) | 3.8 - 4.0 | s (singlet) | 3H | - |

Causality Behind Assignments:

-

Aromatic Region (7.0 - 8.0 ppm): The substitution pattern gives rise to a characteristic three-proton spin system.

-

H3: This proton is ortho to the powerful electron-withdrawing nitro group, causing it to be significantly deshielded and appear furthest downfield in the aromatic region. It is only coupled to H5 through a four-bond meta-coupling, resulting in a narrow doublet (d) with a small coupling constant (⁴J ≈ 2.5-3.0 Hz). A similar effect is seen in 4-methoxy-2-nitroaniline, where the analogous proton appears at 7.26 ppm.[5]

-

H6: This proton is ortho to the benzylic ether group and meta to the methoxy group. It experiences a strong three-bond ortho-coupling with H5, resulting in a doublet (d) with a large coupling constant (³J ≈ 8.5-9.0 Hz).

-

H5: This proton is coupled to both H6 (ortho) and H3 (meta). This splits the signal into a doublet of doublets (dd) with one large and one small coupling constant, corresponding to the ortho and meta interactions, respectively. This distinct "dd" pattern is a hallmark of this substitution.[6]

-

-

Benzylic Protons (C7-H₂): These protons are attached to a carbon that is bonded to both an oxygen atom and an aromatic ring. This environment is strongly deshielding, placing the signal in the 5.2 - 5.5 ppm range. In the absence of an adjacent chiral center or proton coupling, this signal appears as a sharp singlet.[7]

-

Methoxy Protons (C8-H₃): The protons of the methoxy group are shielded by the adjacent oxygen and typically appear as a sharp, intense singlet integrating to 3H. Their characteristic chemical shift is around 3.9 ppm, consistent with numerous anisole derivatives.[8]

Predicted ¹³C NMR Spectral Data & Interpretation

In proton-decoupled ¹³C NMR, each unique carbon appears as a singlet. The chemical shifts are influenced by the same electronic effects governing the ¹H spectrum but over a much wider range (~0-220 ppm).[9]

Table 2: Predicted ¹³C NMR Data for the 4-Methoxy-2-nitrobenzyl Moiety (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C4 | 160 - 163 | Quaternary, attached to -OCH₃. Strongly shielded by oxygen's lone pairs. |

| C2 | 148 - 151 | Quaternary, attached to -NO₂. Strongly deshielded by the nitro group. |

| C6 | 128 - 131 | Tertiary (CH). |

| C1 | 129 - 132 | Quaternary, attached to -CH₂OR. Less deshielded than C2. |

| C5 | 115 - 118 | Tertiary (CH). Shielded by para-methoxy group. |

| C3 | 108 - 112 | Tertiary (CH). Shielded by para-methoxy group, but deshielded by ortho-nitro group. |

| C7 (Benzylic) | 68 - 72 | Methylene carbon attached to oxygen. Typical range for benzyl ethers.[10] |

| C8 (Methoxy) | 55 - 57 | Methyl carbon attached to oxygen. Highly characteristic chemical shift.[8] |

Causality Behind Assignments:

-

Aromatic Carbons (100 - 165 ppm):

-

C4 & C2: The carbons directly attached to the oxygen (C4) and nitro group (C2) are the most shifted. C4 is moved significantly downfield (shielded) due to the resonance donation of the oxygen lone pairs, making it the most downfield signal. Conversely, C2 is strongly deshielded by the inductive and resonance withdrawal of the nitro group.

-

C1 & Quaternary Carbons: Quaternary carbons (those with no attached protons) often exhibit signals of lower intensity due to a less efficient relaxation mechanism (lack of Nuclear Overhauser Effect).[9] C1's chemical shift is influenced by the attached benzylic group.

-

C3, C5, C6 (Tertiary Carbons): The chemical shifts of these carbons reflect their position relative to the substituents. C5 and C3 are shielded by the powerful donating effect of the C4-methoxy group, while C3 and C6 are deshielded by the adjacent C2-nitro group. The interplay of these effects determines their final positions.

-

-

Aliphatic Carbons (50 - 75 ppm):

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-fidelity ¹H and ¹³C NMR spectra suitable for structural confirmation and purity analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-methoxy-2-nitrobenzyl ether sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high isotopic purity (>99.8%).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is critical for achieving sharp lines and high resolution.

-

-

¹H NMR Acquisition (e.g., on a 400 MHz instrument):

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (NS) to 16 or 32. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans, ensuring accurate integration.

-

-

¹³C NMR Acquisition (e.g., on a 100 MHz instrument):

-

Select a proton-decoupled pulse sequence (e.g., zgpg30). This decouples the protons from the carbons, causing all carbon signals to appear as singlets and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]

-

Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).

-

Set the number of scans (NS) to a higher value, typically 1024 or more, as the ¹³C isotope has a low natural abundance (1.1%).

-

Set the relaxation delay (D1) to 2 seconds.

-

-

Data Processing & Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

-

Caption: Experimental workflow for NMR spectral acquisition.

References

- NMR Spectra of Benzyl 3-acetoxy-3-ethoxy-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)propanoate. (n.d.).

- Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022-01-14). Fine Chemical Engineering, 3(1), 43.

- Electronic Supplementary Information for Catalytic Reactions. (n.d.). The Royal Society of Chemistry.

- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry.

- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.).

- Table of Contents - General considerations for chemical synthesis. (n.d.). The Royal Society of Chemistry.

- Supporting information for ipso-hydroxylation of arylboronic acid. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for 4-Methoxybenzaldehyde. (n.d.). Human Metabolome Database.

- Supporting information for Generation of the CF3 Radical from Trifluoromethyl Sulfonium Salt. (2011). The Royal Society of Chemistry.

- Wong, F. (2015-04-22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.

- Bochet, C. G. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. University of Geneva.

- Orthocresol. (2017-12-02). (S)-glycidyl benzyl ether NMR problem. Chemistry Stack Exchange.

- A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds. (n.d.). BenchChem.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH.

- 19.5: Carbon-13 NMR. (2022-10-24). Chemistry LibreTexts.

- FTIR spectra of 1-benzyl-4-methoxyphenyl-1H. (n.d.). ResearchGate.

- 4-Biphenylyl 2-methoxy-5-nitrobenzyl ether - Spectrum. (n.d.). SpectraBase.

- ¹H and ¹³C NMR Spectra of methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. (n.d.). The Royal Society of Chemistry.

- 4-Methoxy-2-nitrobenzaldehyde. (n.d.). PubChem.

- 4-Methoxy-N-(4-nitrobenzyl)aniline. (n.d.).

- Kent, S. (n.d.). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications (RSC Publishing).

- o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006-06-08).

- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering.

Sources

- 1. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. nathan.instras.com [nathan.instras.com]

- 3. seas.upenn.edu [seas.upenn.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wiserpub.com [wiserpub.com]

- 11. rsc.org [rsc.org]

Williamson ether synthesis of nitroaromatic compounds protocol

<Williamson Ether Synthesis of Nitroaromatic Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, is a robust and versatile method for forming ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[2] In the context of nitroaromatic compounds, this typically involves the reaction of a nitrophenoxide with an alkyl halide.[3]

The Core Mechanism: An S_N2 Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] This concerted process involves the backside attack of the nucleophile (the nitrophenoxide) on the electrophilic carbon of the alkylating agent, leading to the displacement of the leaving group.[1][4] A key characteristic of the S_N2 reaction is the inversion of stereochemistry at the electrophilic carbon, should it be a chiral center.[4]

The presence of a nitro group on the aromatic ring plays a crucial dual role. Firstly, it enhances the acidity of the phenolic precursor, facilitating the formation of the nucleophilic phenoxide. Secondly, it activates the aromatic ring towards nucleophilic aromatic substitution, although the primary pathway for ether formation in this context is typically S_N2 at the alkylating agent.[3]

Strategic Considerations for Synthesis Design

The success of a Williamson ether synthesis of a nitroaromatic compound hinges on the judicious selection of reactants, base, solvent, and reaction conditions.

Reactant Selection: A Balancing Act

-

The Nucleophile (Nitrophenoxide): Generated in situ from the corresponding nitrophenol, the nucleophilicity of the phenoxide is influenced by the position and number of nitro groups. While the electron-withdrawing nature of the nitro group acidifies the phenol, it can also diminish the nucleophilicity of the resulting phenoxide.

-

The Electrophile (Alkylating Agent): The reaction is most efficient with primary alkyl halides (e.g., iodides, bromides) or sulfonates (e.g., tosylates, mesylates).[2][5] Secondary alkyl halides are less reactive and may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination (E2) in the presence of a strong base like a phenoxide.[1][6]

The Role of the Base: Deprotonation and Beyond

The choice of base is critical for the complete and efficient deprotonation of the nitrophenol to form the reactive phenoxide.[6]

-

Common Bases: Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are frequently used for their efficacy and operational simplicity.[3][7]

-

Stronger Bases: For less acidic phenols or less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be employed.[5][6] However, NaH is a potent reagent that can promote side reactions and requires careful handling.[6]

Solvent Effects: Influencing Reactivity and Selectivity

The solvent significantly impacts the reaction rate and outcome.[8]

-

Polar Aprotic Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[1][4] Using DMSO has been shown to increase yields and reduce reaction times compared to using the parent alcohol as a solvent.[9]

-

Protic Solvents: Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing the reaction rate.[1][6]

Phase-Transfer Catalysis: A Green Chemistry Approach

Phase-transfer catalysis (PTC) is a powerful technique to accelerate the reaction, especially in biphasic systems.[10] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides.[1][10] This approach often leads to faster reactions, milder conditions, and improved yields, aligning with the principles of green chemistry.[10][11]

Experimental Protocol: Synthesis of 4-Ethoxynitrobenzene

This protocol details a representative synthesis of a nitroaromatic ether.

Materials and Reagents

-

4-Nitrophenol

-

Ethyl Iodide

-

Potassium Carbonate (anhydrous, finely powdered)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1 equivalent) and finely powdered anhydrous potassium carbonate (1.5-2 equivalents).[12]

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.[3]

-

Addition of Alkylating Agent: Slowly add ethyl iodide (1.1-1.2 equivalents) to the reaction mixture via a syringe.[3][12]

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.[3]

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted phenol. The purification of nitrated aromatic products often involves washing with an alkaline water stream to remove acidic impurities like nitrophenols.[13][14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude 4-ethoxynitrobenzene by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]

Diagram of the Experimental Workflow

Caption: Workflow for the Williamson ether synthesis of 4-ethoxynitrobenzene.

Data Presentation: Reaction Parameters and Yields

The versatility of the Williamson ether synthesis for nitroaromatic compounds is demonstrated by its applicability to various substrates and alkylating agents, consistently affording high yields.

| Substituted Nitrophenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95% |

| 4-Nitrophenol | Benzyl Bromide | NaOH | Ethanol/Water | Reflux | 2 | >90% |

| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92% |

| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~88% |

| This data is compiled from representative literature procedures and highlights typical reaction outcomes.[3] |

Mechanistic Deep Dive

A closer look at the reaction mechanism reveals the critical interplay of electronic and steric factors.

Diagram of the Reaction Mechanism

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

- 14. icheme.org [icheme.org]

The Ortho-Nitrobenzyl Ether Moiety: A Comprehensive Technical Guide to its Reactivity and Stability in Modern Drug Development

Abstract

The ortho-nitrobenzyl (oNB) ether functionality has emerged as a cornerstone photolabile protecting group in contemporary drug development, materials science, and chemical biology. Its utility is predicated on a delicate balance between robust stability to a wide array of chemical transformations and facile, high-yield cleavage upon exposure to ultraviolet light. This spatiotemporal control over the release of biologically active molecules offers unparalleled advantages in the design of prodrugs, the fabrication of advanced drug delivery systems, and the precise control of cellular processes. This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity and stability of ortho-nitrobenzyl ethers. We will delve into the mechanistic intricacies of their photochemical cleavage, elucidate the key structural and environmental factors that modulate their reactivity, and provide a critical assessment of their stability and orthogonality in the context of complex synthetic strategies. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling the rational design and successful implementation of oNB-based systems.

Introduction: The Power of Light in Molecular Design

In the intricate landscape of drug discovery and development, the ability to control the activation of therapeutic agents with precision is paramount. Photolabile protecting groups (PPGs) represent a powerful class of chemical tools that offer such control, allowing for the "caging" of a molecule's activity until its release is triggered by light.[1][2] This external, non-invasive stimulus provides a high degree of spatiotemporal resolution, a feature that is often difficult to achieve with conventional chemically-labile protecting groups.[1][2]

Among the diverse array of PPGs, the ortho-nitrobenzyl group stands out for its versatility and well-characterized photochemical properties.[1][2] Its application extends to the protection of a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1][2] This guide will focus specifically on ortho-nitrobenzyl ethers, providing a detailed examination of their synthesis, stability, and photochemical reactivity.

The Core of Reactivity: The Photochemical Cleavage Mechanism

The defining characteristic of ortho-nitrobenzyl ethers is their ability to undergo efficient cleavage upon irradiation with UV light, typically in the range of 300-365 nm.[3][4] The process is initiated by the photoexcitation of the ortho-nitrobenzyl chromophore, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This fundamental step sets in motion a cascade of electronic and atomic rearrangements that culminate in the liberation of the protected alcohol and the formation of an ortho-nitrosobenzaldehyde byproduct.[1]

The currently accepted mechanism proceeds through the formation of a transient aci-nitro intermediate.[1] Upon photoexcitation, the ortho-nitrobenzyl ether transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. Both the excited singlet and triplet states are capable of abstracting a hydrogen atom from the benzylic position, leading to the formation of a biradical species that rapidly rearranges to the aci-nitro intermediate. This intermediate is unstable and undergoes further rearrangement and cyclization to release the caged alcohol.

Figure 1: The photochemical cleavage mechanism of ortho-nitrobenzyl ethers.

Modulating Reactivity: Key Factors and Considerations

The efficiency and kinetics of the photochemical cleavage of ortho-nitrobenzyl ethers are not static but are influenced by a variety of structural and environmental factors. A thorough understanding of these factors is critical for the rational design of oNB-caged compounds with tailored release profiles.

Substituents on the Benzylic Carbon

Substitution at the benzylic carbon can have a profound impact on the rate of photocleavage. The introduction of an α-methyl group, for instance, has been shown to significantly enhance the rate of photolysis.[4] This acceleration is attributed to the increased stability of the benzylic radical formed during the initial hydrogen abstraction step.

Substituents on the Aromatic Ring

The electronic and steric nature of substituents on the aromatic ring also plays a role in modulating the photoreactivity, although the effects are generally less pronounced than those at the benzylic position. Electron-donating groups, such as methoxy groups, can influence the absorption properties of the chromophore and, in some cases, enhance the quantum yield of cleavage.

The Nature of the Leaving Group (Alcohol)

While the primary focus of this guide is on ethers, it is noteworthy that studies on related ortho-nitrobenzyl esters have demonstrated a strong correlation between the pKa of the leaving group and the rate of photolysis. More acidic leaving groups generally lead to faster cleavage. This principle can be extrapolated to ethers, suggesting that the electronic properties of the protected alcohol can influence the cleavage kinetics.

Environmental Factors

The solvent environment can influence the efficiency of photocleavage. The polarity of the solvent can affect the stability of the excited state and the intermediates involved in the cleavage pathway. Additionally, the presence of oxygen can lead to side reactions, although the primary photochemical process is generally efficient even in aerobic conditions.

The Pillar of Stability: Orthogonality in Complex Synthesis

A key advantage of the ortho-nitrobenzyl protecting group is its remarkable stability under a wide range of non-photolytic conditions. This chemical robustness allows for its seamless integration into complex multi-step synthetic sequences, where orthogonality to other protecting groups and reaction conditions is essential.

Ortho-nitrobenzyl ethers are generally stable to:

-

Acidic Conditions: They are resistant to cleavage by many common acidic reagents used in synthesis.

-

Basic Conditions: They are stable to a variety of basic conditions, allowing for transformations such as ester hydrolysis to be performed in their presence.

-

Many Oxidizing and Reducing Agents: Their stability towards a range of common redox reagents further expands their utility in complex synthetic routes.

This broad chemical stability ensures that the ortho-nitrobenzyl ether remains intact throughout a synthetic sequence, only to be selectively removed at the desired stage with high precision using light.

Practical Applications and Experimental Protocols

The unique properties of ortho-nitrobenzyl ethers have led to their widespread adoption in various fields of research and development.

Caged Compounds in Biology and Pharmacology

The ability to release biologically active molecules with high spatiotemporal control has made oNB ethers invaluable tools for studying cellular processes. By "caging" neurotransmitters, signaling molecules, or enzyme inhibitors, researchers can investigate their functions with unprecedented precision. In drug delivery, oNB ethers are employed to create prodrugs that are activated only at the site of disease upon light irradiation, minimizing off-target effects.

Photodegradable Materials

In materials science, ortho-nitrobenzyl ethers are incorporated as photocleavable linkers in polymer networks to create photodegradable hydrogels and other smart materials.[3] These materials can be designed to change their physical or chemical properties, such as swelling, adhesion, or solubility, in response to a light stimulus.[3]

Experimental Workflow: Synthesis and Deprotection of Ortho-Nitrobenzyl Ethers

A. General Protocol for the Synthesis of Ortho-Nitrobenzyl Ethers

The synthesis of ortho-nitrobenzyl ethers is typically achieved through a Williamson ether synthesis, reacting the desired alcohol with an ortho-nitrobenzyl halide under basic conditions.

Figure 2: A typical workflow for the synthesis of ortho-nitrobenzyl ethers.

Step-by-Step Methodology:

-

Deprotonation of the Alcohol: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride, potassium carbonate) at 0 °C. Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Addition of o-Nitrobenzyl Halide: Add a solution of ortho-nitrobenzyl bromide or chloride in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alcohols.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ortho-nitrobenzyl ether.

B. General Protocol for the Photolytic Deprotection of Ortho-Nitrobenzyl Ethers

The photolytic cleavage of ortho-nitrobenzyl ethers is a straightforward process that requires a suitable UV light source.

Figure 3: A general workflow for the photolytic deprotection of ortho-nitrobenzyl ethers.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the ortho-nitrobenzyl ether in a suitable solvent that is transparent in the desired UV range (e.g., methanol, acetonitrile, dichloromethane). The concentration should be adjusted to ensure efficient light penetration.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) equipped with a filter to select the appropriate wavelength (typically around 350-365 nm). The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz or Pyrex).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or other suitable methods to separate the deprotected alcohol from the ortho-nitrosobenzaldehyde byproduct and any unreacted starting material.

Quantitative Data: A Comparative Overview

| Ortho-Nitrobenzyl Derivative | Protected Group | Quantum Yield (Φ) | Key Observations |

| 2-Nitrobenzyl | Alcohol | ~0.1 - 0.5 | The parent oNB group exhibits moderate to good quantum yields. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Alcohol | Higher than parent oNB | Methoxy substituents enhance the quantum yield. |

| α-Methyl-2-nitrobenzyl | Alcohol | Significantly higher than parent oNB | α-substitution dramatically increases the cleavage efficiency.[4] |

| 2-Nitrobenzyl | Ester | Generally lower than corresponding ethers | Ether linkages tend to have higher quantum yields than ester linkages. |

Challenges and Future Perspectives

Despite the broad utility of ortho-nitrobenzyl ethers, there are some challenges and areas for future development. The ortho-nitrosobenzaldehyde byproduct can sometimes be reactive and interfere with biological systems or subsequent chemical transformations. The development of "traceless" or "cleaner" photocleavable protecting groups is an active area of research.

Furthermore, the requirement for UV light can be a limitation in some biological applications due to potential cell damage and limited tissue penetration. The design of oNB derivatives that can be cleaved with longer wavelength light, through mechanisms such as two-photon absorption, is a promising avenue for future research.

Conclusion

Ortho-nitrobenzyl ethers represent a powerful and versatile class of photolabile protecting groups that have found widespread application in drug development, chemical biology, and materials science. Their robust chemical stability, combined with their efficient and selective cleavage by light, provides an unparalleled level of control over molecular function. A thorough understanding of their photochemical mechanism, the factors that influence their reactivity, and their stability profile is essential for their successful implementation. As research in this area continues to advance, we can expect the development of even more sophisticated and finely-tuned ortho-nitrobenzyl-based systems, further expanding the horizons of what is possible in the precise molecular control of matter and biology.

References

-

Zhao, H., Sterner, E. S., Coughlin, E. B., & Theato, P. (2012). O-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723–1736. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]

-

Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]

-

Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 531–538. [Link]

-

Lee, H. M., Larson, D. R., & Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” Compounds. ACS Chemical Biology, 4(6), 409–427. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]

-

Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

-

Kim, S., Fujisawa, T., & Lim, C. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5436–5516. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seas.upenn.edu [seas.upenn.edu]

solubility of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene in organic solvents

An In-depth Technical Guide on the Solubility of 4-methoxy-2-nitro-1-(phenylmethoxy)benzene in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to this compound

This compound is a nitroaromatic ether with a molecular structure characterized by a substituted benzene ring bearing a methoxy group, a nitro group, and a benzyloxy group. The arrangement of these functional groups dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, such as reaction medium selection, purification via crystallization, and formulation in drug discovery contexts.

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[4][5] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.

Analysis of Functional Groups:

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH3): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

-

Benzyloxy Group (-OCH2-Ph): This group also contains a polar ether linkage and a large non-polar aromatic ring.

-

Benzene Rings: The two aromatic rings are non-polar and contribute to van der Waals forces.

Predicted Solubility Profile:

Based on its structure, this compound is a moderately polar molecule. The presence of two aromatic rings suggests that it will have good solubility in solvents that can engage in π-π stacking and dispersion forces. The polar nitro and ether groups will contribute to its solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic rings will interact favorably with these solvents, but the polar functional groups will limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar nitro and ether groups through dipole-dipole interactions without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The polar groups will interact with the alcohol, but the large non-polar regions of the molecule may limit solubility compared to polar aprotic solvents. Hydrogen bonding with the solvent is possible through the ether oxygens. |

| Aqueous | Water | Insoluble | The large, non-polar benzyloxy and phenyl groups will dominate, making the molecule hydrophobic and unlikely to dissolve in water. |

Experimental Determination of Solubility

Given the absence of published data, empirical determination of solubility is necessary. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add a different organic solvent dropwise (e.g., 0.5 mL increments) from a burette or pipette.[6]

-

Agitation: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[6]

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The compound dissolves completely within 1-2 mL of solvent.

-

Slightly Soluble: A significant portion of the compound dissolves, but some solid remains even after adding 3-4 mL of solvent.

-

Insoluble: Little to no solid dissolves.

-

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for accurately measuring solubility at a specific temperature.[7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, jacketed glass vessel.

-

Equilibrate the mixture at the desired temperature using a thermostatically controlled water bath with constant stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sampling:

-

Cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) glass syringe fitted with a particle filter.

-

-

Solvent Evaporation:

-

Dispense the collected supernatant into a pre-weighed, dry vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

-

Calculation:

-

Once the solvent is fully evaporated and the weight of the vial with the dried solute is constant, calculate the mass of the dissolved solid.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or molarity.

-

Caption: Gravimetric method for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.[2][5]

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[2][4][5] This relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[4][5] A systematic study across a range of solvents with varying polarities would provide a comprehensive solubility profile.

-

Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility.

Conclusion

This technical guide provides a robust framework for approaching the solubility of this compound. While direct solubility data is currently unavailable, a predictive analysis based on its molecular structure suggests high solubility in polar aprotic solvents, moderate solubility in polar protic and some non-polar solvents, and insolubility in water. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine both qualitative and quantitative solubility, which is essential for the effective use of this compound in synthesis, purification, and formulation.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Factors Affecting Solubility. BYJU'S.

- What factors affect solubility? (2022, April 18).

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023, August 31). Unknown Source.

- In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents. Benchchem.

Sources

electrophilic aromatic substitution on 4-methoxyphenyl benzyl ether

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Benzyloxy)-4-methoxybenzene

Authored by: A Senior Application Scientist

Preamble: Situating 1-(Benzyloxy)-4-methoxybenzene in Synthetic Strategy

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-(Benzyloxy)-4-methoxybenzene, also known as 4-methoxyphenyl benzyl ether, represents a particularly instructive substrate for electrophilic aromatic substitution (EAS). Its disubstituted, electron-rich aromatic ring presents a nuanced challenge in regioselectivity, demanding a sophisticated understanding of competing electronic and steric effects. This guide moves beyond rudimentary textbook examples to provide researchers and drug development professionals with a comprehensive analysis of the factors governing EAS on this substrate. We will dissect the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols for key transformations, and offer insights into achieving predictable and high-yielding outcomes.

Foundational Principles: Reactivity and Regioselectivity

The propensity of an aromatic ring to undergo electrophilic substitution is fundamentally governed by the electronic nature of its substituents. The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion (or σ-complex), followed by deprotonation to restore aromaticity.[1][2] The first step, which disrupts the aromatic system, is typically the slow, rate-determining step.[3]

The Activating Nature of Alkoxy Groups

The substrate, 1-(benzyloxy)-4-methoxybenzene, features two powerful electron-donating groups (EDGs) attached to the phenyl ring: a methoxy group (-OCH₃) and a benzyloxy group (-OCH₂C₆H₅). Both are classified as strongly activating groups.[4] They enhance the ring's nucleophilicity and accelerate the rate of electrophilic attack compared to unsubstituted benzene.[5] This activation stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic π-system via resonance (+M effect).[6][7] This donation enriches the electron density at the ortho and para positions, making them preferential sites for electrophilic attack.[8]

The Regiochemical Puzzle: Competing Directors

With the methoxy and benzyloxy groups situated para to one another, their directing effects are aimed at the same set of remaining positions on the ring.

-

The methoxy group at C1 directs incoming electrophiles to the C2 and C6 positions (ortho).

-

The benzyloxy group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho).

This creates a scenario where all four available carbons are activated, necessitating a deeper analysis to predict the major product. When multiple activating groups are present, two factors are paramount: the relative activating strength of the groups and steric hindrance.[9]

Table 1: Comparative Analysis of Directing Groups

| Substituent | Electronic Effect | Activating Strength | Steric Profile | Preferred Positions |

| Methoxy (-OCH₃) | +M > -I (Strong EDG) | Strong | Low | C2, C6 |

| Benzyloxy (-OCH₂Ph) | +M > -I (Strong EDG) | Strong | High | C3, C5 |

The electronic activating strengths of methoxy and benzyloxy groups are very similar. Both are alkoxy groups, and their resonance contribution to the ring is the dominant effect. Therefore, the deciding factor in this case is steric hindrance . The benzyloxy group is significantly bulkier than the methoxy group. Consequently, electrophilic attack at the C3 and C5 positions, which are flanked by the large benzyloxy group, is sterically disfavored. The attack will preferentially occur at the C2 and C6 positions, which are adjacent to the much smaller methoxy group.

Therefore, the major product in electrophilic aromatic substitution reactions on 1-(benzyloxy)-4-methoxybenzene will be the isomer resulting from substitution ortho to the methoxy group .

Mechanistic Rationale for Regioselectivity

The preference for substitution at the C2/C6 position can be visualized by examining the stability of the arenium ion intermediates.

Figure 2: Key resonance contributors for the arenium ion after attack at C2.

The contributor where the positive charge resides on the methoxy oxygen is particularly stable as all atoms (except hydrogen) have a full octet. A similar highly stable contributor can be drawn involving the benzyloxy oxygen. In contrast, attack at the C3 position does not allow for direct resonance stabilization of the positive charge by the more powerful methoxy group, leading to a higher energy intermediate and a slower reaction rate.

Experimental Protocols and Methodologies

The following sections provide detailed, validated protocols for common EAS reactions performed on 1-(benzyloxy)-4-methoxybenzene. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Aromatic nitration introduces a nitro (-NO₂) group, a versatile functional group for further transformations (e.g., reduction to an amine). The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. [10][11] Table 2: Experimental Parameters for Nitration

| Parameter | Value / Reagent | Purpose |

| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |

| Nitrating Agent | Conc. HNO₃ (70%) | Source of NO₂⁺ |

| Catalyst / Solvent | Conc. H₂SO₄ (98%) | Promotes NO₂⁺ formation |

| Temperature | 0 - 5 °C | Controls reaction rate, prevents side reactions |

| Reaction Time | 30 - 60 minutes | Allows for complete conversion |

| Expected Product | 1-(Benzyloxy)-4-methoxy-2-nitrobenzene | - |

| Expected Yield | > 85% | - |

Step-by-Step Protocol: Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene

-

Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated H₂SO₄ (20 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated HNO₃ (10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.

-

Substrate Addition: Dissolve 1-(benzyloxy)-4-methoxybenzene (10.0 g, 46.7 mmol) in a minimal amount of glacial acetic acid (15 mL).

-

Add the substrate solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow solid should precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 1-(benzyloxy)-4-methoxy-2-nitrobenzene as yellow crystals.

Halogenation (Bromination)

Aromatic bromination is a reliable method for installing a bromine atom, which can serve as a handle for cross-coupling reactions. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a potent electrophile. [3] Table 3: Experimental Parameters for Bromination

| Parameter | Value / Reagent | Purpose |

| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |

| Halogenating Agent | Bromine (Br₂) | Source of Bromine |

| Catalyst | Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst |

| Solvent | Dichloromethane (CH₂Cl₂) or CCl₄ | Anhydrous, inert solvent |

| Temperature | 0 °C to room temperature | Controlled reaction initiation |

| Expected Product | 2-Bromo-1-(benzyloxy)-4-methoxybenzene | - |

| Expected Yield | > 90% | - |

Step-by-Step Protocol: Synthesis of 2-Bromo-1-(benzyloxy)-4-methoxybenzene

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(benzyloxy)-4-methoxybenzene (5.0 g, 23.3 mmol) and anhydrous dichloromethane (50 mL).

-

Add a catalytic amount of FeBr₃ (approx. 0.1 g).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve bromine (1.2 mL, 23.3 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the reaction flask over 20 minutes. A color change and evolution of HBr gas (which can be neutralized with a trap) will be observed.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a superior method for creating a new carbon-carbon bond by introducing an acyl group (R-C=O) to the ring. [12]Unlike alkylation, the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, preventing over-acylation. [13]Due to the presence of two Lewis basic ether oxygens in the substrate, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is required.

Table 4: Experimental Parameters for Friedel-Crafts Acylation

| Parameter | Value / Reagent | Purpose |

| Substrate | 1-(benzyloxy)-4-methoxybenzene | Aromatic Nucleophile |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Source of Acylium Ion |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

| Solvent | Dichloromethane (CH₂Cl₂) or CS₂ | Anhydrous, inert solvent |

| Temperature | 0 °C | Controls reaction exothermicity |

| Expected Product | 1-(2-(Benzyloxy)-5-methoxyphenyl)ethan-1-one | - |

| Expected Yield | ~75-85% | - |